![molecular formula C20H14S B14430407 3-[2-(Phenanthren-9-yl)ethenyl]thiophene CAS No. 80819-42-7](/img/structure/B14430407.png)
3-[2-(Phenanthren-9-yl)ethenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This structure imparts unique photophysical and chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene typically involves the coupling of phenanthrene derivatives with thiophene derivatives. One common method is the Heck reaction, where a phenanthrene halide reacts with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Phenanthren-9-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
3-[2-(Phenanthren-9-yl)ethenyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological macromolecules.
Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene involves its interaction with various molecular targets. The phenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(Anthracen-9-yl)ethenyl]thiophene: Similar in structure but with an anthracene moiety instead of phenanthrene.
3-[2-(Naphthalen-9-yl)ethenyl]thiophene: Contains a naphthalene moiety.
3-[2-(Biphenyl-4-yl)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging.
Propiedades
Número CAS |
80819-42-7 |
|---|---|
Fórmula molecular |
C20H14S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-18-16(5-1)13-17(10-9-15-11-12-21-14-15)19-7-3-4-8-20(18)19/h1-14H |
Clave InChI |
JCUIEHYWOOGOSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


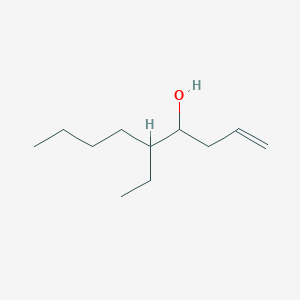

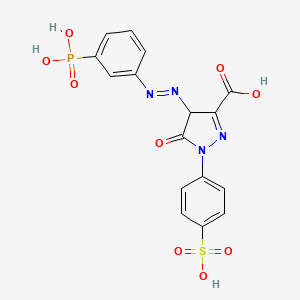
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


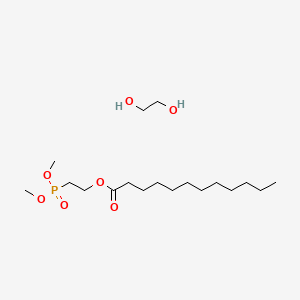
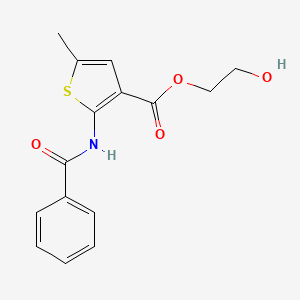
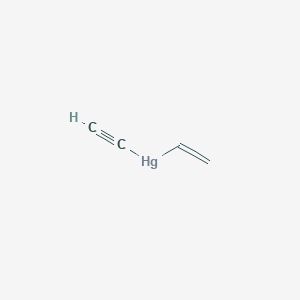
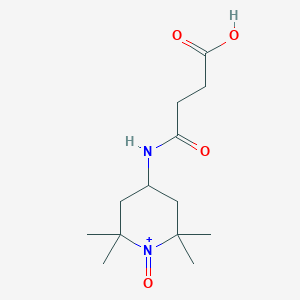
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
